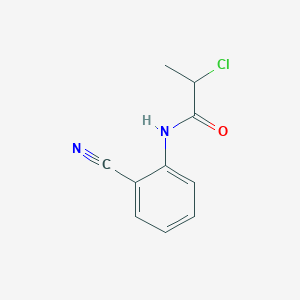

2-chloro-N-(2-cyanophenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

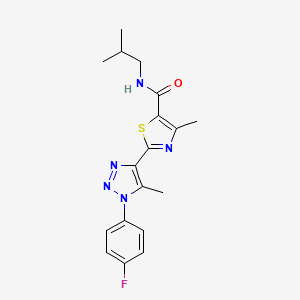

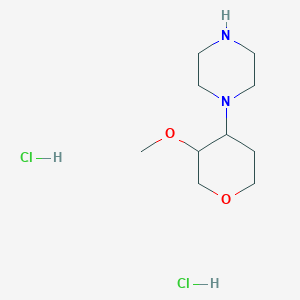

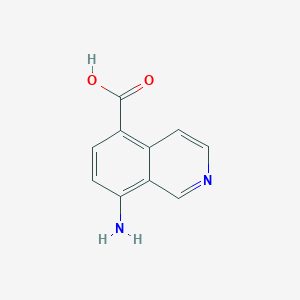

2-chloro-N-(2-cyanophenyl)propanamide is a biochemical used for proteomics research . It has a molecular formula of C10H9ClN2O and a molecular weight of 208.64 .

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(2-cyanophenyl)propanamide consists of 10 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 208.644 Da and the monoisotopic mass is 208.040344 Da .Scientific Research Applications

Chiral Intermediate Synthesis

2-chloro-N-(2-cyanophenyl)propanamide is related to compounds involved in asymmetric synthesis processes for creating chiral intermediates. For example, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol uses microbial reductases, highlighting the importance of specific chemical structures in the development of antidepressant drugs. This process emphasizes the role of chiral intermediates in pharmaceutical synthesis, demonstrating how subtle changes in molecular structure can significantly affect the synthesis and properties of drug molecules (Choi et al., 2010).

Solubility in Solvent Mixtures

The solubility of chemical compounds similar to 2-chloro-N-(2-cyanophenyl)propanamide in various solvent mixtures has been extensively studied. For instance, the solubility of 2-chloro-N-(4-methylphenyl)propanamide (S1) in binary solvent mixtures was determined using the polythermal method. Understanding the solubility of such compounds is crucial for pharmaceutical formulation and environmental studies, providing insights into the behavior of these chemicals under different conditions (Pascual et al., 2017).

Cyanation Reactions

Compounds with structures related to 2-chloro-N-(2-cyanophenyl)propanamide are utilized in cyanation reactions. The rhodium-catalyzed cyanation of C(sp(2))-H bonds of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as a cyanating reagent highlights the role of such compounds in synthesizing acrylonitriles. These reactions are pivotal in organic synthesis, contributing to the production of a wide range of organic compounds with various applications, including pharmaceuticals (Chaitanya & Anbarasan, 2015).

Future Directions

properties

IUPAC Name |

2-chloro-N-(2-cyanophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7(11)10(14)13-9-5-3-2-4-8(9)6-12/h2-5,7H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYSTFJMQJLNJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-cyanophenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxybenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2835131.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3,3-difluorocyclobutyl)methanone](/img/structure/B2835134.png)

![ethyl 4-(4-{[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]methyl}-1H-1,2,3-triazol-1-yl)benzoate](/img/structure/B2835136.png)

![3-[(2,5-Dichlorophenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2835141.png)